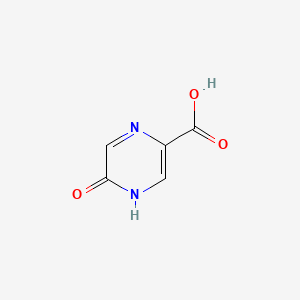

5-Hydroxypyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQFCIHUUCMACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188179 | |

| Record name | 5-Hydroxypyrazinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34604-60-9 | |

| Record name | 5-Hydroxypyrazine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34604-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxypyrazinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxypyrazinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYPYRAZINE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYPYRAZINOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2V0DP3ENP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Hydroxypyrazine-2-carboxylic acid (CAS: 34604-60-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypyrazine-2-carboxylic acid (5-OH-PCA), a principal metabolite of the first-line anti-tuberculosis drug pyrazinamide, is a molecule of significant interest in pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and biological activities. Notably, this document details its role in pyrazinamide-induced hepatotoxicity and its potential as a versatile building block for the synthesis of novel antituberculous agents. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₄N₂O₃. It exists in tautomeric forms, predominantly as 5-oxo-4,5-dihydropyrazine-2-carboxylic acid.

| Property | Value | Reference |

| CAS Number | 34604-60-9 | General |

| Molecular Formula | C₅H₄N₂O₃ | [1] |

| Molecular Weight | 140.10 g/mol | [2][3] |

| IUPAC Name | 5-oxo-4,5-dihydropyrazine-2-carboxylic acid | [3] |

| Synonyms | 5-hydroxypyrazinoic acid, 5-OH-PA, 5-OHPA, 5-oxo-4,5-dihydropyrazine-2-carboxylic acid | [4][5] |

| Appearance | Off-white to light brown solid | |

| Melting Point | >295°C (decomposes) | [6] |

| Solubility | DMSO (Slightly, Heated), Methanol (Very Slightly, Heated), insoluble in EtOH; ≥7 mg/mL in DMSO; ≥7.63 mg/mL in H₂O | [7] |

| pKa₁ | 3.42 | [7] |

| pKa₂ | 7.96 | [7] |

Synthesis of this compound

Enzymatic Synthesis

A common laboratory-scale synthesis involves the enzymatic conversion of pyrazinoic acid (PA), the active form of pyrazinamide.

Experimental Protocol: Xanthine Oxidase-Catalyzed Synthesis [8]

-

Reaction Setup: Dissolve pyrazinoic acid (0.35 mmol) in a phosphate buffer.

-

Enzyme Addition: Add xanthine oxidase (100 U/10 ml) to the solution.

-

Incubation: Incubate the reaction mixture at 37°C for 4 days.

-

Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

-

Purification: Upon completion, purify the product using a preparative HPLC system to obtain this compound.

Caption: Enzymatic synthesis of 5-OH-PCA from pyrazinoic acid.

Chemical Synthesis

While enzymatic synthesis is common, chemical routes are also employed, often starting from pyrazine derivatives. One reported method involves the hydrolysis of 5-chloropyrazine-2-carboxylic acid[9].

Experimental Protocol: Hydrolysis of 5-chloropyrazine-2-carboxylic acid [9]

A reported hydrolysis of methyl 5-chloropyrazine-2-carboxylate using sodium hydroxide resulted in the formation of this compound as the sole product[9]. A detailed, replicable protocol for the direct chemical synthesis from readily available starting materials remains an area for further investigation based on the reviewed literature.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis and quantification of this compound, particularly in biological matrices.

Experimental Protocol: HPLC Analysis of Pyrazinamide Metabolites [8]

-

Chromatographic Column: Utilize a 25-cm by 4.6-mm, 5-μm-particle, LiChroCART 250-4 LiChrospher 100RP-18 column.

-

Mobile Phase: Employ a gradient elution prepared from mixtures of methanol and 0.01 M KH₂PO₄ (pH 5.2).

-

Sample Preparation:

-

To a 5-ml glass tube containing 0.5 ml of the sample, add 0.3 ml of distilled water and 100 μl of 10 mM 2,3-pyrazinedicarboxamide as an internal standard.

-

Add 100 μl of 2 M perchloric acid and mix thoroughly for 10 seconds.

-

-

Detection: The detection limits for PZA, PA, 5-OH-PZA, and 5-OH-PA are reported as 10, 10, 25, and 25 ng/ml, respectively[8].

Caption: Workflow for HPLC analysis of 5-OH-PCA.

Biological Activity and Significance

Role in Pyrazinamide Metabolism and Hepatotoxicity

This compound is a major metabolite of pyrazinamide (PZA), formed through the action of xanthine oxidase on pyrazinoic acid (PA)[10]. Studies have increasingly pointed towards the metabolites of PZA, particularly 5-OH-PCA, as key contributors to the drug's associated hepatotoxicity[8][11][12].

Caption: Metabolic pathway of Pyrazinamide to 5-OH-PCA.

Cytotoxicity

In vitro studies using the human hepatoma cell line HepG2 have demonstrated the cytotoxic effects of PZA metabolites.

Experimental Protocol: MTT Assay for Cytotoxicity [8]

-

Cell Culture: Maintain HepG2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 ng/ml penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Treat viable cells with different concentrations of the test compounds (PZA, PA, 5-OH-PCA).

-

MTT Assay: Evaluate cell viability using a modified MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide] assay.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each compound.

Cytotoxicity Data in HepG2 Cells [10]

| Compound | IC₅₀ (μg/ml) |

| Pyrazinamide (PZA) | 1,184 |

| Pyrazinoic Acid (PA) | 821 |

| This compound (5-OH-PCA) | 509 |

These findings indicate that 5-OH-PCA is more toxic to HepG2 cells than its precursors, PZA and PA[10].

Antimicrobial Activity

While pyrazinamide is a potent anti-tuberculosis drug, its activity is dependent on its conversion to pyrazinoic acid within the mycobacteria[13][14]. The direct antimicrobial activity of this compound is not well-documented in the reviewed literature. However, it serves as a crucial building block for synthesizing novel pyrazine-based antituberculous agents[6][15]. Derivatives of pyrazine carboxylic acid have shown promising antimycobacterial activity, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) in the low micromolar range against Mycobacterium tuberculosis[15][16].

Applications in Drug Development

The primary application of this compound in drug development is as a versatile starting material for the synthesis of new chemical entities with potential therapeutic activities, particularly against tuberculosis[6][15]. Its pyrazine core is a common scaffold in medicinal chemistry. The synthesis of various N-phenylpyrazine-2-carboxamides from this compound has been reported, with some derivatives showing significant in vitro activity against Mycobacterium tuberculosis[15].

Conclusion

This compound is a key metabolite of pyrazinamide with demonstrated in vitro cytotoxicity, contributing significantly to the parent drug's hepatotoxicity. While its direct antimicrobial activity is not well-established, its role as a versatile synthetic intermediate for the development of new antitubercular agents is of considerable interest to the drug development community. This technical guide consolidates the available information on its properties, synthesis, analysis, and biological significance to aid researchers in their ongoing investigations into this important molecule. Further research is warranted to fully elucidate its mechanisms of cytotoxicity and to explore its potential as a lead structure in the design of novel therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. phytohub.eu [phytohub.eu]

- 6. This compound | 34604-60-9 [chemicalbook.com]

- 7. apexbt.com [apexbt.com]

- 8. Metabolomics approach discriminates toxicity index of pyrazinamide and its metabolic products, pyrazinoic acid and 5-hydroxy pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The impact of pyrazinamide on metabolism in Mycobacterium tuberculosis - Anthony Baughn [grantome.com]

- 14. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of 5-Hydroxypyrazine-2-carboxylic Acid: An Uncharted Territory in Drug Metabolism

Despite its recognized role as a primary metabolite of the first-line anti-tuberculosis drug pyrazinamide (PZA), the intrinsic mechanism of action of 5-Hydroxypyrazine-2-carboxylic acid remains largely undefined in publicly accessible scientific literature. While its precursor, PZA, has a well-established pathway involving conversion to the active form, pyrazinoic acid (POA), which disrupts membrane potential and inhibits trans-translation in Mycobacterium tuberculosis, this compound is generally considered a less active or inactive detoxification product.

Currently, there is a conspicuous absence of in-depth studies detailing the specific molecular targets, signaling pathway modulations, or enzymatic inhibition kinetics of this compound. Consequently, the core requirements for a technical guide, including quantitative data for activity, detailed experimental protocols, and visualization of its mechanism, cannot be fulfilled based on the available information.

The Metabolic Context: A Product of Pyrazinamide Biotransformation

The established metabolic pathway of PZA is crucial to understanding the context in which this compound is formed. PZA is a prodrug that diffuses into Mycobacterium tuberculosis where it is converted by the bacterial enzyme pyrazinamidase (PncA) to its active form, pyrazinoic acid (POA). POA is then effluxed from the bacterium. In the acidic environment of tuberculous lesions, a portion of POA becomes protonated (HPOA) and re-enters the bacillus, disrupting membrane potential and interfering with essential cellular processes.

The host's metabolic machinery, primarily the hepatic enzyme xanthine oxidase, further processes pyrazinoic acid into this compound. This hydroxylation step is generally considered a detoxification pathway, leading to a more polar and readily excretable compound.

The Search for an Independent Role

While its primary identity is that of a PZA metabolite, the possibility of this compound possessing its own, albeit likely weaker, biological activities cannot be entirely dismissed without dedicated investigation. The chemical structure, a substituted pyrazine carboxylic acid, is a scaffold present in various biologically active molecules. However, extensive searches of scientific databases and chemical supplier information do not yield any studies that have specifically screened this compound for independent pharmacological activity, such as enzyme inhibition or receptor binding.

Future Research Directions

To elucidate the mechanism of action of this compound, a systematic approach would be required. The following experimental workflow outlines a potential strategy for future research:

5-Hydroxypyrazine-2-carboxylic Acid: A Comprehensive Technical Guide on the Pyrazinamide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, valued for its potent sterilizing activity against Mycobacterium tuberculosis. As a prodrug, PZA requires conversion to its active form, pyrazinoic acid (PA), a process that occurs within the mycobacterium. However, in the human body, PZA undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites. Among these, 5-hydroxypyrazine-2-carboxylic acid (5-OH-PZA), also frequently referred to as 5-hydroxypyrazinoic acid (5-OH-PA), is a significant product of this biotransformation. The metabolic pathways leading to 5-OH-PZA and its subsequent elimination are of considerable interest to researchers and drug development professionals due to their potential implications for drug efficacy, hepatotoxicity, and therapeutic drug monitoring.

This in-depth technical guide provides a comprehensive overview of 5-OH-PZA as a metabolite of pyrazinamide. It details the biochemical pathways of its formation, presents quantitative pharmacokinetic data, outlines key experimental protocols for its analysis, and discusses its clinical significance.

Biochemical Pathways of Pyrazinamide Metabolism

The metabolism of pyrazinamide is a multi-step process primarily involving two key enzymes: a microsomal amidase and xanthine oxidase (XO).[1][2] There are two main pathways that lead to the formation of 5-hydroxypyrazinoic acid (5-OH-PA), the terminal major metabolite.

One pathway involves the initial conversion of PZA to pyrazinoic acid (PA) by a microsomal amidase.[1][2] PA is then hydroxylated by xanthine oxidase to form 5-OH-PA.[1][2]

Alternatively, PZA can first be directly oxidized by xanthine oxidase to form 5-hydroxy-pyrazinamide (5-OH-PZA).[1][2] Subsequently, 5-OH-PZA is hydrolyzed by the amidase to yield 5-OH-PA.[1][2] The activity of the microsomal deamidase is considered the rate-limiting step in these pathways.[2]

Quantitative Data on Pyrazinamide and its Metabolites

The pharmacokinetic profile of pyrazinamide and its metabolites has been characterized in various studies. Following oral administration, PZA is well-absorbed, reaching peak plasma concentrations within approximately 2 hours.[1] The plasma half-life of PZA is about 9 to 10 hours in individuals with normal renal and hepatic function.[1]

The urinary excretion of PZA and its metabolites provides insight into the extent of its metabolism. Approximately 70% of an oral dose of PZA is excreted in the urine within 24 hours.[1] The relative abundance of the excreted compounds highlights the significance of the metabolic pathways.

| Compound | Percentage of Oral Dose Excreted in Urine (24h)[1] |

| Pyrazinoic Acid (PA) | ~36% |

| 5-Hydroxypyrazinamide (5-OH-PZA) | ~15.4% |

| 5-Hydroxypyrazinoic Acid (5-OH-PA) | ~13.8% |

| Unchanged Pyrazinamide (PZA) | ~3.8% |

Pharmacokinetic parameters can be influenced by various factors, including patient characteristics like sex and co-infection with HIV.[3][4] For instance, one study found that females had a nearly 50% higher relative bioavailability of pyrazinamide compared to males.[3][4]

| Parameter | Value | Reference |

| PZA Tmax (Time to Peak Plasma Concentration) | ≤ 1 hour | [2] |

| PZA t1/2 β (Elimination Half-life) | 9.6 hours | [2] |

| PZA Plasma Protein Binding | ~10% | [1] |

Experimental Protocols

Quantification of Pyrazinamide and Metabolites in Biological Fluids

Method: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are widely used for the simultaneous determination of PZA and its metabolites in plasma and urine.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard.

-

Precipitate proteins by adding 300 µL of a methanol-acetonitrile mixture (1:1, v/v).

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

Chromatographic Conditions (Example UPLC-MS/MS for PZA):

-

Column: A reverse-phase C18 column (e.g., HSS T3 C18).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor and product ions for PZA are typically m/z 124.1 → 79.1.

In Vitro Metabolism Studies Using Liver Microsomes

Objective: To investigate the metabolic stability of pyrazinamide and the formation of its metabolites in a controlled in vitro system that mimics hepatic metabolism.

Protocol Outline:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., phosphate buffer, pH 7.4), human liver microsomes, and pyrazinamide at a specified concentration.

-

Initiate Reaction: Add an NADPH-regenerating system to start the enzymatic reaction.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the mixture to pellet the protein and collect the supernatant.

-

Analysis: Analyze the supernatant using a validated analytical method (e.g., UPLC-MS/MS) to quantify the remaining PZA and the formed metabolites, including 5-OH-PZA.

References

- 1. droracle.ai [droracle.ai]

- 2. Pharmacokinetics of pyrazinamide and its metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxypyrazine-2-carboxylic acid, a significant metabolite of the anti-tuberculosis drug pyrazinamide. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 5-OH-PCA, 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid

-

CAS Number: 34604-60-9[1]

-

Molecular Formula: C₅H₄N₂O₃[1]

-

Molecular Weight: 140.10 g/mol [1]

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following data tables are based on established principles of spectroscopic theory and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~11.0 - 9.0 | Broad Singlet | 1H | Hydroxyl/Amide (-OH) |

| ~8.2 | Singlet | 1H | Pyrazine Ring H |

| ~7.8 | Singlet | 1H | Pyrazine Ring H |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carboxylic Acid Carbonyl (C=O) |

| ~155 | Pyrazine Ring Carbon (C-OH) |

| ~148 | Pyrazine Ring Carbon (C-COOH) |

| ~135 | Pyrazine Ring Carbon (CH) |

| ~128 | Pyrazine Ring Carbon (CH) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid and Hydroxyl) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Strong | C=O stretch (Amide tautomer) / C=N stretch |

| ~1600, ~1480 | Medium | C=C and C=N stretching (Pyrazine ring) |

| ~1300 | Medium | C-O stretch |

| ~900 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Predicted Fragment Ion |

| 140 | [M]⁺ (Molecular Ion) |

| 123 | [M-OH]⁺ |

| 95 | [M-COOH]⁺ |

| 67 | [C₃H₃N₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring the solubility of the compound and for avoiding interference with the signals of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as a simple pulse-acquire.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and accurate integration.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of the sample with anhydrous potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Optimize the ion source parameters (e.g., capillary voltage, desolvation temperature for ESI; electron energy for EI) to achieve stable ionization.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.

Caption: Workflow for Spectroscopic Analysis.

Caption: Data Relationships in Structural Elucidation.

References

solubility and pKa of 5-Hydroxypyrazine-2-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 5-Hydroxypyrazine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the , a significant metabolite of the anti-tuberculosis drug pyrazinamide (PZA).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data, experimental methodologies, and visual representations of key processes and interactions.

Physicochemical Data

The solubility and acid dissociation constant (pKa) are critical parameters in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound is summarized below. It is important to note that some of the cited values are predicted and may vary from experimentally determined values.

Table 1: Solubility of this compound

| Solvent | Reported Solubility | Conditions | Source |

| Water | 4 mg/mL (28.55 mM) | Requires sonication | [1] |

| Water (Predicted) | 11.1 g/L | ALOGPS Prediction | [4] |

| DMSO | 50 mg/mL (356.89 mM) | Requires sonication | [1] |

| DMSO | Slightly Soluble | Requires heating | [5][6] |

| Methanol | Very Slightly Soluble | Requires heating | [5][6] |

Table 2: pKa of this compound

| pKa Type | Reported Value | Method | Source |

| Predicted | 6.15 ± 0.20 | Prediction | [5][6] |

| Predicted (Strongest Acidic) | 2.51 | Prediction | [4] |

| Predicted (Strongest Basic) | -6.04 | Prediction | [4] |

Note: The discrepancy in predicted pKa values highlights the variability of in silico models. The value of 2.51 is more characteristic of a carboxylic acid influenced by an electron-withdrawing aromatic ring.

Experimental Protocols

Detailed and reproducible experimental design is fundamental to obtaining reliable physicochemical data. The following sections outline standard methodologies for determining solubility and pKa.

Protocol 1: Equilibrium Solubility Determination

This method determines the concentration of a compound in a saturated solution at a specific temperature.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute the clear, saturated supernatant with an appropriate solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a known volume of purified water or a water/co-solvent mixture if solubility is low.[7] The solution should be free of carbonate.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant. Maintain a constant temperature throughout the experiment.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.

-

Blank Titration: Perform a blank titration using the same solvent mixture without the sample compound to correct for the solvent's own acid/base properties.[7]

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the point where half of the carboxylic acid has been neutralized. This point is found at the midpoint of the steepest portion of the titration curve. More advanced analysis involves calculating the first or second derivative of the curve to precisely locate the equivalence point.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate experimental workflows and the compound's biological context.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for pKa Determination via Potentiometric Titration.

References

The Dual Nature of 5-Hydroxypyrazine-2-carboxylic Acid: A Metabolite at the Crossroads of Tuberculosis Therapy and Hepatotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypyrazine-2-carboxylic acid (5-OH-POA) is a principal metabolite of pyrazinamide (PZA), a first-line antitubercular drug. While the parent drug, after conversion to pyrazinoic acid (POA), is crucial for the bactericidal efficacy of PZA against Mycobacterium tuberculosis, its subsequent hydroxylation to 5-OH-POA by host xanthine oxidase marks a significant shift in its biological role. This technical guide synthesizes the current understanding of 5-OH-POA, focusing on its limited to non-existent role in the therapeutic action against tuberculosis and its well-documented association with PZA-induced hepatotoxicity. This document provides a comprehensive overview of the metabolic pathways, experimental evidence of its cytotoxic effects, and relevant analytical methodologies for its detection and quantification.

Introduction

Pyrazinamide (PZA) holds a unique position in the combination chemotherapy of tuberculosis, primarily for its potent sterilizing activity against semi-dormant bacilli residing in acidic intracellular environments. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). POA is then thought to disrupt membrane transport and energy metabolism in Mycobacterium tuberculosis. However, the host's metabolic processes further transform POA into downstream metabolites, with this compound (5-OH-POA) being a major product. While initially considered an inactive excretion product, emerging evidence has strongly implicated 5-OH-POA as a key mediator of the dose-dependent hepatotoxicity associated with PZA therapy, a significant clinical challenge that can lead to treatment interruption and, in severe cases, liver failure. This guide will delve into the biological role of 5-OH-POA, with a clear distinction between its lack of antimycobacterial efficacy and its contribution to liver injury.

Metabolic Pathway of Pyrazinamide to this compound

The biotransformation of PZA is a multi-step process involving both mycobacterial and host enzymes. The initial and crucial activation step occurs within the mycobacterium, while the subsequent metabolism, leading to the formation of 5-OH-POA, is a host-mediated detoxification and elimination pathway.

Biological Role in Tuberculosis: Lack of Antimycobacterial Activity

A critical aspect of 5-OH-POA in the context of tuberculosis is its negligible contribution to the therapeutic effect of PZA. The antimycobacterial activity is primarily attributed to POA. While direct and quantitative Minimum Inhibitory Concentration (MIC) data for 5-OH-POA against M. tuberculosis is not extensively reported in the literature, the consensus in the field is that it is not a pharmacologically active agent against the bacillus. This is further supported by studies on PZA analogs, where modifications to the pyrazine ring, including hydroxylation, have not been shown to enhance antimycobacterial activity.

Role in Hepatotoxicity

The primary biological significance of 5-OH-POA lies in its association with PZA-induced liver injury. Several studies have pointed to 5-OH-POA as the main toxic metabolite responsible for the hepatotoxicity observed with PZA treatment.

Evidence from In Vitro and In Vivo Studies

Studies utilizing the human hepatoma cell line, HepG2, have demonstrated that both POA and 5-OH-POA are more cytotoxic than the parent drug, PZA.[1][2] Animal models, particularly in rats, have also shown that administration of PZA leads to histopathological changes in the liver, and these changes are correlated with the metabolic production of 5-OH-POA.[3] Furthermore, clinical studies in tuberculosis patients have found a significant correlation between elevated urinary levels of 5-OH-POA and the severity of hepatotoxicity.[1]

Putative Mechanisms of Hepatotoxicity

The precise molecular mechanisms by which 5-OH-POA induces hepatotoxicity are still under investigation. However, based on the general understanding of drug-induced liver injury, several pathways are likely involved. These may include:

-

Mitochondrial Dysfunction: Many hepatotoxic compounds interfere with mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis or necrosis.

-

Oxidative Stress: The generation of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

-

Immune-mediated Injury: In some cases of drug-induced liver injury, reactive metabolites can act as haptens, forming adducts with cellular proteins. These neoantigens can then be recognized by the immune system, leading to an inflammatory response and hepatocyte damage.

Quantitative Data

While the literature strongly supports the cytotoxicity of 5-OH-POA, specific quantitative data such as IC50 and MIC values are not consistently reported. The following tables summarize the available qualitative and correlated quantitative findings.

Table 1: Antimycobacterial Activity Data

| Compound | Target Organism | Activity | MIC (µg/mL) | Reference |

| Pyrazinoic Acid (POA) | Mycobacterium tuberculosis | Active | pH-dependent | [4] |

| This compound (5-OH-POA) | Mycobacterium tuberculosis | Considered Inactive | Not widely reported | Implied from metabolite studies |

Table 2: Cytotoxicity Data

| Compound | Cell Line | Effect | IC50 | Reference |

| Pyrazinamide (PZA) | HepG2 | Cytotoxic | Less toxic than metabolites | [1][2] |

| Pyrazinoic Acid (POA) | HepG2 | Cytotoxic | More toxic than PZA | [1][2] |

| This compound (5-OH-POA) | HepG2 | Cytotoxic | More toxic than PZA | [1][2] |

Table 3: Enzyme Kinetics Data

| Enzyme | Substrate | Product | Km | Vmax | Reference |

| Xanthine Oxidase | Pyrazinoic Acid (POA) | This compound (5-OH-POA) | Not widely reported | Not widely reported | Implied from metabolic studies |

Experimental Protocols

Determination of PZA and Metabolites in Biological Samples by HPLC

The quantification of PZA and its metabolites, including 5-OH-POA, in biological matrices such as plasma and urine is crucial for pharmacokinetic and toxicokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed method.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 4. The impact of pyrazinamide on metabolism in Mycobacterium tuberculosis - Anthony Baughn [grantome.com]

An In-depth Technical Guide to 5-Hydroxypyrazine-2-carboxylic Acid: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypyrazine-2-carboxylic acid, a pivotal metabolite of the first-line anti-tuberculosis agent pyrazinamide, plays a significant role in both the therapeutic efficacy and toxicological profile of its parent drug. This technical guide provides a comprehensive overview of the discovery, history, and key technical data of this pyrazine derivative. Its journey from an observed metabolite to a molecule of interest in drug development is detailed, supported by a compilation of its physicochemical properties, relevant experimental protocols, and a visualization of its metabolic pathway. This document serves as a foundational resource for researchers engaged in tuberculosis drug development, metabolic studies, and medicinal chemistry.

Discovery and History: A Story Intertwined with a Landmark Drug

The discovery of this compound is intrinsically linked to the development and study of pyrazinamide , a cornerstone of modern tuberculosis therapy. Pyrazinamide was first synthesized in 1936, but its potent antitubercular activity was not recognized until 1952.[1][2] Following its clinical introduction, research efforts intensified to understand its mechanism of action, metabolism, and the basis for its adverse effects, most notably hepatotoxicity.

Early investigations into the metabolic fate of pyrazinamide in the 1950s and 1960s laid the groundwork for the identification of its metabolites. A significant publication by G.A. Ellard in 1969 provided a detailed study on the absorption, metabolism, and excretion of pyrazinamide in humans, contributing substantially to the understanding of its biotransformation. While this early work focused on the primary metabolite, pyrazinoic acid, it set the stage for the discovery of further downstream metabolites.

The definitive identification of hydroxylated metabolites came later. A notable study by Davide Pitré and colleagues in 1981 reported the identification of a new metabolite, 5-hydroxypyrazinamide, following in vitro incubation of pyrazinamide with rat liver preparations.[1] This discovery was a crucial step towards elucidating the complete metabolic pathway. Subsequent research confirmed that 5-hydroxypyrazinamide is a precursor to This compound (also known as 5-hydroxypyrazinoic acid or 5-OH-PA).

Today, this compound is recognized as a major metabolite of pyrazinamide.[1][2][3] Its formation is a key step in the detoxification and elimination of the drug, but it is also implicated in the dose-dependent liver toxicity associated with pyrazinamide therapy.[1][3] This dual role has made it a subject of continued interest in the quest for safer and more effective anti-tuberculosis treatments. It also serves as a versatile building block for the synthesis of new antituberculous agents.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 34604-60-9 | [4] |

| Molecular Formula | C5H4N2O3 | |

| Molecular Weight | 140.10 g/mol | |

| Melting Point | >295 °C (decomposes) | [4] |

| Appearance | Solid | |

| Solubility | DMSO (Slightly, Heated), Methanol (Very Slightly, Heated) | [5] |

| pKa1 | 3.42 | |

| pKa2 | 7.96 | |

| Storage Temperature | 2-8°C | [6] |

Metabolic Pathway

This compound is a product of the hepatic metabolism of pyrazinamide. The pathway involves a two-step enzymatic conversion.

Caption: Metabolic conversion of Pyrazinamide to this compound.

The metabolism is initiated by the hydrolysis of pyrazinamide to pyrazinoic acid, a reaction catalyzed by a microsomal amidase.[1] Subsequently, pyrazinoic acid is hydroxylated by xanthine oxidase to yield this compound.[1][2][3]

Experimental Protocols

General Synthesis Approach

A common laboratory-scale synthesis of this compound would typically involve the oxidation of a suitable pyrazine precursor. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of this compound.

Note: The specific reagents and reaction conditions would vary depending on the chosen starting material and synthetic strategy.

Analytical Detection: High-Performance Liquid Chromatography (HPLC)

The quantitative analysis of this compound in biological matrices is commonly performed using reversed-phase HPLC.

Instrumentation:

-

A standard HPLC system equipped with a UV detector.

-

A C18 reversed-phase column.

Mobile Phase:

-

A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

Detection:

-

UV detection at a wavelength determined by the UV absorbance maximum of the compound.

Sample Preparation:

-

Urine or plasma samples typically require a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration before injection.

Protocol:

-

Prepare a standard stock solution of this compound in a suitable solvent.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the biological samples as described above.

-

Inject the standards and samples onto the HPLC system.

-

Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Biological Activity and Significance

The primary biological relevance of this compound lies in its role as a metabolite of pyrazinamide.

-

Efficacy: The conversion of pyrazinamide to pyrazinoic acid is essential for its anti-tuberculosis activity. This compound represents a further metabolic step in the host.

-

Toxicity: Studies have indicated a correlation between elevated levels of this compound and the hepatotoxicity observed with pyrazinamide treatment.[1][3] This has led to research into strategies to mitigate this toxicity, potentially by modulating the metabolic pathway.

Conclusion

This compound, a molecule discovered through the study of pyrazinamide metabolism, continues to be of significant interest to the scientific community. Its history is a testament to the importance of understanding the metabolic fate of drugs. The data and protocols presented in this guide offer a foundational resource for researchers in drug development, toxicology, and infectious diseases. Further investigation into the specific molecular interactions and signaling pathways affected by this metabolite may unveil new therapeutic opportunities and strategies to enhance the safety of tuberculosis treatment.

References

- 1. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. A novel mechanism underlies the hepatotoxicity of pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 34604-60-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 34604-60-9 [m.chemicalbook.com]

5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 5-Hydroxypyrazine-2-carboxylic acid. The information is intended to guide laboratory personnel in the safe management of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling procedures.

| Property | Value |

| CAS Number | 34604-60-9 |

| Molecular Formula | C₅H₄N₂O₃ |

| Molecular Weight | 140.1 g/mol |

| Appearance | Solid |

| Melting Point | >295 °C |

| Boiling Point | 608.5 °C at 760 mmHg |

| Solubility | Slightly soluble in DMSO |

| Storage Temperature | 2-8°C or room temperature, sealed in a dry environment.[1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification and associated hazard statements are summarized in Table 2.

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[1][3] |

Safety and Handling Precautions

Adherence to standard laboratory safety protocols is crucial when handling this compound. The following precautions are recommended:

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure that eyewash stations and safety showers are readily accessible.

3.3. General Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Information

Experimental Protocols for Safety Assessment

To assess the safety of a compound like this compound, a series of in vitro and in vivo toxicological studies are typically performed. Below are representative experimental workflows.

7.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound becomes toxic to cells in culture.

7.2. In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the acute toxic effects of a substance after oral administration.[1][3][4]

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow of actions for the safe handling of this compound in a research setting.

References

Methodological & Application

Application Note: Quantification of 5-Hydroxypyrazine-2-carboxylic Acid in Biological Matrices using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Hydroxypyrazine-2-carboxylic acid in biological matrices. This compound is a principal metabolite of pyrazinamide, a first-line antituberculosis drug.[1] Monitoring its levels is crucial for pharmacokinetic studies and in understanding the metabolism and potential hepatotoxicity of pyrazinamide. The described method is sensitive, specific, and has been developed based on established protocols for pyrazinamide and its metabolites.

Introduction

This compound (5-OH-PA) is a major metabolite of the antituberculosis medication, pyrazinamide (PZA). PZA is converted in the body to pyrazinoic acid (PA), which is then further metabolized by xanthine oxidase to 5-OH-PA.[2] An alternative pathway involves the initial oxidation of PZA to 5-hydroxypyrazinamide (5-OH-PZA), which is then hydrolyzed to 5-OH-PA. Understanding the concentration of this metabolite is essential for evaluating the metabolic profile of pyrazinamide and investigating its therapeutic and toxic effects. This document provides a detailed protocol for the quantification of 5-OH-PA using HPLC with UV detection.

Experimental

Materials and Reagents

-

This compound reference standard

-

Pyrazinamide (for system suitability)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade)

-

Human plasma/urine (drug-free)

Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1.

| Parameter | Condition |

| Column | C18 silica column (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 0.01 M Potassium dihydrogen phosphate (KH2PO4) buffer (pH 5.2) |

| Flow Rate | 0.9 mL/min |

| Detection Wavelength | 269 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (22 °C) |

| Run Time | Approximately 15 minutes |

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 25 µg/mL.

Sample Preparation (from Urine)

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to remove particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Inject the filtered urine directly into the HPLC system. For highly concentrated samples, a dilution with the mobile phase may be necessary.

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity.

-

Linearity: The linearity of the method was established by analyzing the working standard solutions. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

-

Precision: The precision of the method was determined by analyzing replicate injections of quality control (QC) samples at three different concentration levels (low, medium, and high). The results are expressed as the percentage of relative standard deviation (%RSD).

-

Accuracy: The accuracy was assessed by spiking known amounts of this compound into drug-free biological matrix and calculating the percentage recovery.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Quantitative Data Summary

The quantitative performance of the HPLC method is summarized in Table 2.

| Parameter | Result |

| Linearity Range | 0.375 - 22.6 mg/L |

| Correlation Coefficient (r²) | >0.99 |

| Precision (%RSD) | 0.33 - 5.7% |

| Accuracy (% Recovery) | Within ±10.8% |

| Limit of Detection (LOD) | 70 µg/L |

| Limit of Quantification (LOQ) | Not explicitly stated, but can be inferred to be above the LOD |

Note: The data presented is based on a published method for the simultaneous determination of pyrazinamide and its metabolites in rat urine.[3]

Visualizations

Pyrazinamide Metabolic Pathway

Caption: Metabolic pathway of Pyrazinamide.

Experimental Workflow for this compound Quantification

Caption: HPLC quantification workflow.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in biological samples. This application note serves as a comprehensive guide for researchers and scientists involved in the pharmacokinetic and metabolic studies of pyrazinamide. The detailed protocol and validation parameters demonstrate the suitability of this method for routine analysis in a drug development and research environment.

References

- 1. High-performance liquid chromatographic determination of stabilized 4-hydroxyifosfamide in human plasma and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Pyrazinamide and its Metabolites in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Pyrazinamide (PZA) is a crucial first-line antituberculosis drug, and monitoring its plasma concentrations, along with its key metabolites, is vital for optimizing treatment efficacy and minimizing toxicity.[1][2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of pyrazinamide and its major metabolites, pyrazinoic acid (PA) and 5-hydroxypyrazinoic acid (5-OH-PA), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high throughput and reliable results suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (PA), to exert its bactericidal effect against Mycobacterium tuberculosis, particularly on semi-dormant bacilli in acidic environments.[3][4] PZA is metabolized in the liver, primarily by a microsomal amidase to PA, which is then further oxidized by xanthine oxidase to 5-hydroxypyrazinoic acid (5-OH-PA).[3][5][6] An alternative pathway involves the oxidation of PZA to 5-hydroxy-pyrazinamide (5-OH-PZA), which is subsequently hydrolyzed to 5-OH-PA.[5] The accumulation of metabolites, particularly PA and 5-OH-PA, has been linked to hepatotoxicity, the most severe adverse effect of PZA.[3][5] Therefore, a reliable method for the simultaneous measurement of PZA and its metabolites is essential for clinical research and drug development. LC-MS/MS offers high selectivity and sensitivity for this purpose.[2][7]

Pyrazinamide Metabolism

The metabolic conversion of pyrazinamide is a critical aspect of both its efficacy and toxicity. The primary metabolic steps occur in the liver and involve two key enzymes: amidase and xanthine oxidase.[3][5]

Caption: Metabolic pathway of Pyrazinamide (PZA).

Experimental Workflow

The analytical process involves sample preparation, chromatographic separation, and mass spectrometric detection. A simple protein precipitation step is followed by injection into the LC-MS/MS system.

Caption: Experimental workflow for LC-MS/MS analysis.

Protocols

Reagents and Materials

-

Standards: Pyrazinamide (PZA), Pyrazinoic Acid (PA), 5-Hydroxypyrazinoic Acid (5-OH-PA), and a suitable internal standard (IS), such as deuterated PZA (e.g., PZA-¹⁵N,d₃)[8] or Diltiazem.[1][2]

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).

-

Additives: Formic acid, Ammonium acetate.

-

Biological Matrix: Blank human plasma.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol/water mixture (e.g., 50:50 v/v). These will be used for spiking calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 1 µg/mL) for spiking into samples.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution and vortex briefly.[2]

-

Add 300 µL of cold methanol to precipitate proteins.[9]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[9]

-

Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following tables provide typical starting conditions for method development. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., Gemini C18, Hypersil GOLD)[1][7] |

| Column Temperature | 30°C[7] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.4 mL/min[7] |

| Injection Volume | 5-10 µL[10] |

| Gradient | Optimized for separation of PZA and its metabolites |

| Run Time | < 7 minutes[8] |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Pyrazinamide (PZA) | 124.1 | 81.0 / 79.1 | ESI+[7][11] |

| Pyrazinoic Acid (PA) | 125.1 | 81.0 / 79.1 | ESI+ |

| 5-OH-Pyrazinoic Acid | 141.1 | 97.0 / 81.0 | ESI+ |

| Internal Standard (PZA-¹⁵N,d₃) | 128.1 | 84.0 / 82.0 | ESI+ |

Note: Precursor/product ion pairs for metabolites may need to be determined by direct infusion and optimization.

Quantitative Data Summary

The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics reported in the literature for PZA.

Table 3: Method Performance Characteristics for Pyrazinamide Quantification

| Parameter | Typical Range |

| Linear Range | 0.3 - 100 µg/mL[1][8] |

| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 µg/mL[1][12] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Extraction Recovery | > 60%[7] |

Conclusion

This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the quantitative analysis of pyrazinamide and its key metabolites. The described protocol, featuring a simple protein precipitation sample preparation, offers a rapid, sensitive, and reliable tool for researchers, scientists, and drug development professionals engaged in tuberculosis research and clinical monitoring. The ability to simultaneously measure the parent drug and its metabolites provides valuable insights into PZA's pharmacokinetics and metabolism.

References

- 1. scholar.vnu.edu.vn [scholar.vnu.edu.vn]

- 2. japsonline.com [japsonline.com]

- 3. journals.asm.org [journals.asm.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Simultaneous quantification of first-line anti-tuberculosis drugs and metabolites in human plasma [open.uct.ac.za]

- 9. Frontiers | A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring [frontiersin.org]

- 10. akjournals.com [akjournals.com]

- 11. (Open Access) LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study (2022) | Tao Huang [scispace.com]

- 12. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assays Involving 5-Hydroxypyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypyrazine-2-carboxylic acid is a key metabolite of the first-line anti-tuberculosis drug, pyrazinamide (PZA).[1][2][3] While its precise biological role is an area of ongoing research, its structural similarity to pyrazinoic acid, the active form of PZA, and its use as a synthetic precursor for novel antimycobacterial agents, make it a compound of significant interest.[4][5] Emerging evidence suggests that derivatives of this scaffold may exert their antimycobacterial effect through the inhibition of Fatty Acid Synthase I (FAS I), a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[4] Furthermore, it has been suggested that this compound may have an inhibitory effect on the activation of protein kinase C (PKC), a key enzyme in cellular signaling pathways.[6]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound and its analogues. The protocols are designed to be adaptable for screening and lead optimization in drug discovery programs targeting tuberculosis and other diseases.

Data Presentation

The following tables are provided as templates for summarizing quantitative data obtained from the described assays.

Table 1: Antimycobacterial Activity of this compound

| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Inhibitory Concentration (MIC) µM |

| Mycobacterium tuberculosis H37Rv | Data to be determined | Data to be determined |

| PZA-resistant M. tuberculosis | Data to be determined | Data to be determined |

| Mycobacterium kansasii | Data to be determined | Data to be determined |

| Mycobacterium avium | Data to be determined | Data to be determined |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Selectivity Index (SI) = IC50 / MIC (M. tuberculosis H37Rv) |

| Human embryonic kidney (HEK293) | Data to be determined | Data to be determined |

| Human hepatoma (HepG2) | Data to be determined | Data to be determined |

| Chinese hamster ovary (CHO) | Data to be determined | Data to be determined |

Table 3: In Vitro FAS I Inhibition by this compound

| Compound | IC50 (µM) | Inhibition Constant (Ki) (µM) | Mechanism of Inhibition |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| 5-Chloropyrazinamide (Positive Control) | Reference Value | Reference Value | Competitive |

Experimental Protocols

Antimycobacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against various mycobacterial strains using the microplate Alamar Blue assay (MABA).

Materials:

-

This compound

-

Mycobacterial strains (M. tuberculosis H37Rv, etc.)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

Alamar Blue reagent

-

Sterile 96-well microplates

-

Incubator (37°C)

Protocol:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in Middlebrook 7H9 broth in a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Grow mycobacterial cultures to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in Middlebrook 7H9 broth.

-

Inoculation: Add 100 µL of the diluted mycobacterial suspension to each well of the 96-well plate containing the compound dilutions. Include a drug-free control and a sterile control.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days for M. tuberculosis.

-

Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of Alamar Blue from blue to pink.

Caption: Workflow for MIC determination using the MABA method.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the assessment of the cytotoxic effects of this compound on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Mammalian cell lines (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Crystal Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Mycobacterial Fatty Acid Synthase I (FAS I) Inhibition Assay

This protocol is for a cell-free spectrophotometric assay to determine the inhibitory activity of this compound against purified mycobacterial FAS I by monitoring NADPH oxidation.

Materials:

-

This compound

-

Purified mycobacterial FAS I enzyme

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer (pH 7.4)

-

UV-Vis spectrophotometer

Protocol:

-

Assay Mixture Preparation: In a quartz cuvette, prepare the assay solution containing potassium phosphate buffer, DTT, acetyl-CoA, and malonyl-CoA.

-

Compound Addition: Add varying concentrations of this compound to the assay mixture. Include a no-inhibitor control.

-

Enzyme Addition: Add the purified FAS I enzyme to the mixture.

-

Reaction Initiation: Initiate the reaction by adding NADPH.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADPH oxidation is indicative of FAS I activity.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

IC50 and Ki Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using Dixon plots.

References

- 1. Characterization of fatty acid synthase activity using scintillation proximity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. sunlongbiotech.com [sunlongbiotech.com]

- 4. m.sunlongbiotech.com [m.sunlongbiotech.com]

- 5. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]

- 6. Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-Hydroxypyrazine-2-carboxylic Acid in Hepatotoxicity Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypyrazine-2-carboxylic acid is a major metabolite of Pyrazinamide (PZA), a first-line medication for the treatment of tuberculosis. While PZA is a critical component of anti-tuberculosis therapy, it is associated with a significant risk of hepatotoxicity. Emerging research has identified this compound, often referred to as 5-hydroxy pyrazinoic acid (5-OH-PA), as a key contributor to PZA-induced liver injury.[1][2][3] This finding has positioned this compound as a valuable tool for researchers and professionals in drug development to investigate the mechanisms of drug-induced hepatotoxicity, screen for potential protective agents, and develop safer therapeutic strategies.

These application notes provide a comprehensive overview of the use of this compound in hepatotoxicity studies, including detailed experimental protocols and a summary of key quantitative data.

Data Presentation

The following tables summarize quantitative data from studies investigating the role of this compound in PZA-induced hepatotoxicity.

Table 1: Correlation of PZA Metabolite Ratios in Urine with Hepatotoxicity Severity in Tuberculosis Patients

| Patient Group | Ratio of 5-OH-PA to PZA (Mean ± SD) | Ratio of PA to PZA (Mean ± SD) |

| No Hepatotoxicity | 49 ± 51 | 11 ± 10 |

| Mild Hepatotoxicity | 157 ± 86 | 36 ± 28 |

| Severe Hepatotoxicity | 527 ± 138 | 49 ± 19 |

| Data from a clinical study evaluating urine specimens from 153 tuberculosis patients.[2] | ||

| PZA: Pyrazinamide; 5-OH-PA: this compound; PA: Pyrazinoic acid. | ||

| A significantly higher ratio of 5-OH-PA to PZA was observed in patients with severe hepatotoxicity (P < 0.005).[2] |

Table 2: In Vivo Hepatotoxicity Markers in Rats Treated with PZA and its Metabolites

| Treatment Group | Aspartate Transaminase (AST) Activity (U/L) | Alanine Transaminase (ALT) Activity (U/L) | Galactose Single-Point (GSP) Level (%) |

| Control | Baseline | Baseline | Baseline |

| PZA | Significantly Increased (P < 0.005) | Significantly Increased (P < 0.005) | Significantly Increased (P < 0.005) |

| PA | Significantly Increased (P < 0.005) | Significantly Increased (P < 0.005) | Significantly Increased (P < 0.005) |

| Data from a study in rats demonstrating that both PZA and its metabolite PA induce significant liver injury.[2][3] While direct data for 5-OH-PA was not in this specific table, other studies confirm it as the more toxic metabolite.[1][2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in hepatotoxicity research.

Protocol 1: In Vitro Cytotoxicity Assay using HepG2 Cells

Objective: To assess the direct cytotoxic effects of this compound on human liver cells.

Materials:

-

HepG2 cells (human hepatoma cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-